molecular formula C8H9ClN2 B1425990 1-(6-Chloropyridin-2-yl)cyclopropanamine CAS No. 1060811-69-9

1-(6-Chloropyridin-2-yl)cyclopropanamine

Cat. No. B1425990
M. Wt: 168.62 g/mol
InChI Key: OULHYYRPMQERTQ-UHFFFAOYSA-N
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Patent
US08552205B2

Procedure details

To a solution of 6-Chloro-pyridine-2-carbonitrile (500 mg, 3.61 mmol) in THF (45 mL) was added titanium isopropoxide (1.59 mL, 5.41 mmol) in one portion followed by ethylmagnesium bromide (3 M in Et2O, 3.6 mL, 11 mmol) slowly over 5 min. The reaction was stirred for 4 then quenched by the addition of water (5 mL). The mixture was filtered through a pad of diatomaceous earth and the filtrate was concentrated. The resulting material was purified first by flash chromatography (silica, 5→10% MeOH/CH2Cl2) and then by reversed phase HPLC (1→95% MeCN/H2O+0.1% TFA) to give 86 mg of the title compound presumably as the bis-TFA salt, m/z 169.59 [M+1]+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.59 mL
Type
catalyst
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[CH:5]=[CH:4][CH:3]=1.[CH2:10]([Mg]Br)[CH3:11]>C1COCC1.CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Cl:1][C:2]1[N:7]=[C:6]([C:8]2([NH2:9])[CH2:11][CH2:10]2)[CH:5]=[CH:4][CH:3]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
ClC1=CC=CC(=N1)C#N
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.59 mL
Type
catalyst
Smiles
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C)[Mg]Br

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 4
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched by the addition of water (5 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The resulting material was purified first by flash chromatography (silica, 5→10% MeOH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=CC(=N1)C1(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 86 mg
YIELD: CALCULATEDPERCENTYIELD 14.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.